2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole
Description
2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole is a heterocyclic compound that features a piperidine ring, a trifluoromethyl-substituted phenyl group, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2S/c16-15(17,18)12-4-2-1-3-11(12)13-9-21-14(20-13)10-5-7-19-8-6-10/h1-4,9-10,19H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXLMWJANIPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Thiazole Ring: The thiazole ring is often introduced via cyclization reactions involving thioamides and α-haloketones.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step usually involves nucleophilic aromatic substitution reactions where a trifluoromethyl-substituted phenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .
Scientific Research Applications
2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological pathways effectively . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar pharmacological activities.
Thiazole Derivatives: Compounds such as thiamine and ritonavir contain the thiazole ring and are known for their biological activities.
Trifluoromethyl-Substituted Compounds: Drugs like fluoxetine and celecoxib feature the trifluoromethyl group, contributing to their pharmacokinetic properties.
Uniqueness
2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole is unique due to the combination of its structural features, which confer enhanced stability, lipophilicity, and potential for diverse biological activities. This makes it a valuable scaffold for drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
